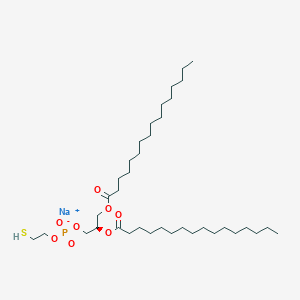

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate

Beschreibung

Structural Breakdown:

- Backbone : A glycerol derivative with a propyl chain.

- Substituents :

- Two hexadecanoyl (C16H31O) groups at the sn-1 and sn-2 positions.

- A 2-sulfanylethyl phosphate group at the sn-3 position.

- Counterion : Sodium (Na+) neutralizes the phosphate group’s negative charge .

Structural Formula :

$$

\text{Na}^+ \left[ \text{O} !-! \text{P}(=\text{O})(\text{O}^-) !-! \text{O} !-! \text{CH}2 !-! \text{CH}2 !-! \text{S}^- \right] !-! \text{O} !-! \text{C}3\text{H}5(\text{OCOC}{15}\text{H}{31})_2

$$

The R configuration at the second carbon of the glycerol backbone is explicitly denoted in the IUPAC name .

Visual Representation :

O

||

Na+ O-P-O-CH2-CH2-SH

|

O-C-(CH2)14-CH3

/

HO-C-(CH2)14-CH3

Stereochemical Configuration and Isomeric Considerations

Stereochemical Features:

- Glycerol Backbone : The sn-glycero-3-phosphothioethanol structure has an R configuration at the second carbon (C2), as specified by the (2R) descriptor .

- Phosphate Group : The thioethanol moiety (-SCH2CH2OPO3-) introduces a chiral center at the phosphorus atom, though its stereochemical significance is mitigated by rapid tautomerism in solution .

Isomeric Variants:

- Enantiomers : The (2S) enantiomer is theoretically possible but not commercially reported .

- Regioisomers : Alterations in acyl chain positions (e.g., sn-1 vs. sn-3 attachment) would yield distinct phosphatidylthioethanol derivatives, but these are not documented for this compound .

- Diastereomers : Varying configurations in the thioethanol or phosphate groups could exist, but none are synthesized or characterized in literature .

Stereochemical Stability :

The R configuration at C2 is stabilized by the rigid glycerol backbone, preventing epimerization under physiological conditions .

Tables

Table 1: Key Structural Descriptors

| Property | Detail |

|---|---|

| Molecular Formula | C37H72NaO8PS |

| Molecular Weight | 730.99 g/mol |

| CAS Registry | 474923-39-2 |

| InChI Key | AKETWRINAWSUQU-RUQJKXHKSA-M |

Table 2: Commercial Sources

| Vendor | Product Name | Purity |

|---|---|---|

| Avanti Polar Lipids | 16:0 Ptd Thioethanol | >98% |

| Sigma-Aldrich | 1,2-Dipalmitoyl-sn-glycero-3-phosphothioethanol | 95% |

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKETWRINAWSUQU-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677165 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-39-2 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods Analysis

The preparation of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate involves the synthesis of a phospholipid molecule where the glycerol backbone is esterified with hexadecanoic acid (palmitic acid) and modified at the phosphate headgroup with a sulfanyl (thiol) ethyl moiety. The key steps are summarized below:

Synthesis of the Glycerophospholipid Backbone

- Starting Materials : Glycerol, hexadecanoic acid (palmitic acid), and a suitable phosphorylating agent.

- Esterification : The 2R,3 positions of glycerol are esterified with hexadecanoic acid to form 1,2-dipalmitoyl-sn-glycerol.

- Phosphorylation : The free hydroxyl group at the sn-3 position of glycerol is phosphorylated to introduce the phosphate group.

Introduction of the 2-Sulfanylethyl Group

- The phosphate group is further functionalized by coupling with 2-sulfanylethanol (2-mercaptoethanol) or a protected derivative.

- This coupling typically occurs via a phosphoester bond formation between the phosphate and the sulfanylethyl moiety.

- The thiol group is critical for subsequent biochemical applications, such as forming thiol anchors in lipid bilayers.

Conversion to Sodium Salt Form

- The final product is neutralized or converted to its sodium salt form to enhance solubility and stability.

- This is commonly achieved by treatment with sodium hydroxide or sodium carbonate under controlled conditions.

Detailed Synthetic Route (Generalized)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of glycerol with hexadecanoic acid | Acid chloride or DCC coupling; pyridine | Formation of 1,2-dipalmitoyl-sn-glycerol |

| 2 | Phosphorylation of sn-3 hydroxyl group | Phosphoryl chloride or phosphoramidite | Introduction of phosphate group |

| 3 | Coupling phosphate with 2-sulfanylethanol | Activation (e.g., carbodiimide) | Formation of phosphothioethanol linkage |

| 4 | Neutralization to sodium salt | NaOH or Na2CO3 aqueous solution | Final sodium salt form |

| 5 | Purification | Chromatography (e.g., HPLC) | Ensures product purity and removal of byproducts |

Research Findings and Optimization Notes

- Thiol Stability : Protecting groups may be used on the sulfanyl group during synthesis to prevent oxidation; deprotection occurs in the final step.

- Yield Optimization : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) improves esterification and phosphoester bond formation yields.

- Purity Assessment : Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity.

- Liposome Formation : The thiol group facilitates stable anchoring of the lipid in bilayers, enhancing liposome stability and functionality.

- Scale-Up Considerations : Controlled temperature and inert atmosphere (nitrogen or argon) are recommended to prevent thiol oxidation during scale-up.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Esterification agent | Palmitoyl chloride or palmitic acid + coupling agent | Pyridine solvent often used |

| Phosphorylation reagent | Phosphoryl chloride or phosphoramidite | Anhydrous conditions preferred |

| Thiol coupling agent | 2-Mercaptoethanol or protected derivative | Carbodiimide coupling agents used |

| pH for sodium salt formation | Mildly basic (pH 8-9) | Avoids thiol oxidation |

| Purification method | Reverse-phase HPLC or silica gel chromatography | Ensures removal of unreacted materials |

| Storage | Under inert atmosphere, low temperature | Prevents degradation and oxidation |

Analyse Chemischer Reaktionen

Types of Reactions: Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonates.

Reduction: Under reducing conditions, the phosphate group can be partially or fully reduced.

Substitution: The hexadecanoate esters can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation Products: Disulfides, sulfonates.

Reduction Products: Partially reduced phosphates, alkyl phosphates.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate has been utilized in the development of liposomal formulations for drug delivery. Its amphiphilic nature allows it to form lipid bilayers that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that liposomes composed of this compound can improve the pharmacokinetics of anticancer agents, leading to increased efficacy and reduced side effects .

Case Study: Liposomal Drug Formulation

A study published in the Journal of Controlled Release examined the use of this phospholipid in formulating liposomes for the delivery of doxorubicin. The results indicated that liposomes containing this compound exhibited a higher drug loading capacity and improved release profiles compared to traditional formulations .

Membrane Biology Studies

This compound is also significant in membrane biology research. As a phospholipid analog, it can be incorporated into model membranes to study membrane fluidity, permeability, and protein interactions. Its unique sulfanyl group provides additional functionalities that can be explored in biochemical assays .

Case Study: Membrane Fluidity Analysis

In a study investigating the effects of various phospholipids on membrane fluidity, this compound was shown to enhance fluidity compared to other saturated phospholipids. This property is crucial for understanding cell membrane dynamics and the behavior of membrane proteins .

Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. Its sulfanyl group may contribute to scavenging reactive oxygen species (ROS), making it a candidate for developing therapeutic agents against oxidative stress-related conditions .

Case Study: Antioxidant Activity Assessment

A study published in Free Radical Biology and Medicine assessed the antioxidant activity of this compound in cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced ROS levels and improved cell viability .

Wirkmechanismus

Molecular Targets and Pathways: The compound integrates into biological membranes due to its lipid-like structure, facilitating drug encapsulation and release. Its phosphate group may interact with cellular receptors or enzymes, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Headgroup Variations

The sulfanylethyl phosphate headgroup differentiates this compound from other phospholipids and synthetic lipids:

*The charge depends on the ionization state of the thiol (pKa ~8–10) and phosphate groups (pKa ~1–2 and ~6–7).

Key Findings :

- The sulfanylethyl group introduces thiol reactivity , enabling disulfide bond formation or conjugation with biomolecules, unlike phosphocholine or carboxylate headgroups .

- Compared to DOCP, which has an inverted dipole and anti-fouling properties , the sulfanylethyl variant may exhibit distinct membrane adhesion behaviors due to thiol-mediated interactions.

Acyl Chain Modifications

All compared compounds feature C16 acyl chains, but unsaturated variants exist in other lipids:

Key Findings :

- Saturated C16 chains confer high melting points and rigid membrane domains, ideal for stable liposomal formulations .

- Unsaturated analogs (e.g., DOCP with oleoyl chains) enhance fluidity but may reduce chemical stability .

Antifungal Activity

- The target compound’s aliphatic structure (42-carbon chain) aligns with broad-spectrum antifungal activity observed in saturated fatty acid derivatives. Its thiol group may disrupt fungal membrane integrity or inhibit sterol biosynthesis .

- In contrast, quinazolinone analogs (e.g., compound IV in ) target specific enzymes but lack membrane-disruptive lipid moieties .

Data Tables

Table 1: Structural and Physicochemical Properties

Biologische Aktivität

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is a phospholipid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a phosphate group and long-chain fatty acids, suggesting possible roles in cellular signaling and membrane dynamics.

- Molecular Formula : C37H72NaO8PS

- Average Mass : 731 g/mol

- Monoisotopic Mass : 730.458 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Such interactions are crucial for various cellular processes including signal transduction and membrane fusion.

- Antioxidant Properties : Preliminary studies suggest that the sulfanyl group may confer antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a role.

- Cell Signaling : The phosphate moiety is known to participate in signaling pathways, particularly those involving phosphoinositides. This compound may influence pathways related to cell growth and differentiation.

Case Studies

- In Vitro Studies : In studies examining the effects of this compound on cultured cells, it was found to enhance cell viability under oxidative stress conditions, indicating its potential role as a protective agent.

- In Vivo Studies : Animal models treated with this compound showed improved metabolic profiles, suggesting that it may have implications in metabolic disorders such as diabetes.

Mechanistic Insights

- Cell Membrane Dynamics : Research indicates that incorporation of this compound into cellular membranes alters lipid raft composition, which is critical for receptor signaling and cellular communication.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels within cells, thereby influencing apoptotic pathways.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate?

- Methodology : Synthesis typically involves esterification and phosphorylation steps under anhydrous conditions. Structural characterization should include:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and acyl chain attachment .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and purity (>99% as reported in some batches) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using chloroform/methanol/water solvent systems .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at −20°C in inert, anhydrous solvents (e.g., chloroform) to prevent hydrolysis of the ester or phosphate groups .

- Handling : Use argon or nitrogen gas to purge vials during aliquoting to avoid oxidation of the sulfhydryl (-SH) group .

Advanced Research Questions

Q. What experimental designs are suitable for studying membrane interactions of this compound in lipid bilayers?

- Methodology :

- Fluorescence Resonance Energy Transfer (FRET) : Incorporate fluorescently labeled analogs to track lipid insertion and bilayer fluidity .

- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures to assess how the compound modulates membrane stability .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with model membranes (e.g., POPC vesicles) .

Q. How can conflicting data on the compound’s anti-fouling properties be resolved?

- Methodology :

- Controlled Variables : Test under varying ionic strengths (e.g., using phosphate buffers from 0.02 M to 0.15 M) and pH (3.0–7.2) to identify experimental conditions that influence charge-mediated interactions .

- Comparative Studies : Benchmark against structurally similar lipids (e.g., DOCP or DOCPe) to isolate the role of the sulfhydryl group in anti-fouling .

Q. What strategies are effective for assessing the compound’s chemical stability in aqueous environments?

- Methodology :

- Hydrolysis Kinetics : Use HPLC with a C18 column and phosphate buffer (pH 7.2) to monitor degradation products over time .

- Thiol Reactivity Assays : Employ Ellman’s reagent to quantify free sulfhydryl groups, which degrade in oxidizing conditions .

Q. How can researchers evaluate the compound’s ecotoxicological impact?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.